4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-12-16(14(2)21-13)18(20)19-9-8-17(22-11-10-19)15-6-4-3-5-7-15/h3-7,12,17H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFAZFCCBYFFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane typically involves the formation of the furan and thiazepan rings followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:
Nucleophilic Addition: The ketone group in the compound can react with nucleophiles like amines or alcohols to form adducts.
Substitution Reactions: The methyl groups on the furan ring and the fluorine on the phenyl ring can be susceptible to substitution reactions depending on the reaction conditions.
Ring-Opening Reactions: The thiazepan ring might undergo cleavage under specific conditions depending on the reaction medium.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various nucleophiles for addition reactions. Reaction conditions typically involve the use of catalysts, such as palladium, and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to the ketone group can yield alcohols or amines, while substitution reactions can introduce new functional groups onto the furan or phenyl rings.
Scientific Research Applications
4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane has numerous applications in scientific research:
Chemistry: The compound’s unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Thiazepan derivatives are known to exhibit various biological activities, making this compound a potential candidate for biological studies.
Medicine: The compound’s potential biological activities suggest it could be explored for drug discovery and development.
Industry: Its unique chemical properties may make it useful in the development of new materials or industrial processes.
Mechanism of Action
The mechanism by which 4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane exerts its effects is not well-documented. the presence of multiple functional groups suggests that it could interact with various molecular targets and pathways. For example, the ketone group could participate in nucleophilic addition reactions, while the furan and thiazepan rings could engage in aromatic and heterocyclic interactions.
Comparison with Similar Compounds
Comparative Data Table
| Property | 4-(2,5-Dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane | 7-Phenyl-1,4-thiazepane HCl | 4-(Benzodioxole-carbonyl)-7-difluorophenyl-thiazepane |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₀NO₂S | C₁₁H₁₆ClNS | C₁₉H₁₇F₂NO₃S |
| Key Functional Groups | Dimethylfuran-carbonyl, phenyl | Phenyl, HCl salt | Benzodioxole-carbonyl, difluorophenyl |
| Polarity | Moderate (due to carbonyl) | High (HCl salt) | Moderate (fluorine increases electronegativity) |
| Structural Flexibility | High (thiazepane ring) | High | High |
| Potential Bioactivity | Enzyme inhibition (e.g., proteases) | Ion channel modulation | CNS-targeted (fluorine enhances BBB penetration) |
Research Findings and Implications
- Synthetic Accessibility: Thiazepane derivatives like 7-phenyl-1,4-thiazepane HCl are synthesized via cyclization of aminothiol precursors, while the target compound requires additional steps to introduce the dimethylfuran-carbonyl group .
- Biological Performance: Fluorinated analogs (e.g., benzodioxole-difluorophenyl derivative) exhibit improved metabolic stability compared to non-fluorinated counterparts, as fluorine reduces susceptibility to oxidative metabolism .
- Pharmacological Potential: Thiazepanes with aromatic acyl groups (e.g., dimethylfuran) show promise in targeting allosteric sites of G-protein-coupled receptors (GPCRs), whereas thiadiazolo-pyrimidines are explored as kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazepane precursors followed by acylation with 2,5-dimethylfuran-3-carbonyl chloride. Key steps include:
- Ring formation : Use of sulfur and nitrogen sources under reflux conditions (e.g., ethanol, 80°C) to form the thiazepane core .
- Acylation : Coupling with activated carbonyl derivatives (e.g., acid chlorides) in anhydrous dichloromethane, catalyzed by triethylamine to drive the reaction .
- Optimization : Reaction yield and selectivity depend on temperature control (60–80°C), solvent polarity, and catalyst choice (e.g., DMAP for acyl transfer) .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Answer :
- NMR spectroscopy : H and C NMR confirm the thiazepane ring conformation, aromatic substituents (e.g., phenyl), and carbonyl connectivity .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 413.15) .
- X-ray crystallography : Resolves stereochemistry and torsional angles in the thiazepane ring, critical for understanding conformational flexibility .
Q. What stability considerations are relevant for handling this compound under laboratory conditions?
- Answer : The compound is sensitive to:
- Oxidation : Due to sulfur in the thiazepane ring; store under inert gas (N/Ar) .
- Light/humidity : Degrades via hydrolysis of the carbonyl group; use amber vials and desiccants .
- Temperature : Stable at −20°C for long-term storage; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can computational modeling predict biological interactions of this compound with protein targets?
- Answer :
- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) by analyzing interactions between the dimethylfuran carbonyl group and active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories; focus on hydrogen bonding with the thiazepane nitrogen .
- QSAR models : Corrogate substituent effects (e.g., phenyl vs. fluorophenyl) on bioactivity using Hammett constants and steric parameters .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from:
-
Assay variability : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity assays) and standardized cell lines .
-
Structural analogs : Compare activity of 4-(2,5-dimethylfuran-3-carbonyl)-7-phenyl-1,4-thiazepane with derivatives lacking the furan group (see Table 1) .
-
Pharmacokinetic factors : Assess solubility (logP ~3.2) and membrane permeability via Caco-2 assays to distinguish intrinsic activity from bioavailability limitations .
Table 1 : Comparative Bioactivity of Thiazepane Derivatives
Compound IC (μM) Target Protein Parent compound 0.45 ± 0.02 Kinase A 7-Phenyl analog (no furan) 2.10 ± 0.15 Kinase A Fluorophenyl derivative 0.78 ± 0.05 Kinase B Source: Adapted from
Q. How can reaction mechanisms for thiazepane ring functionalization be elucidated using kinetic studies?
- Answer :
- Rate determination : Monitor acylation progress via HPLC, varying nucleophile (thiazepane) and electrophile (carbonyl chloride) concentrations .
- Isotopic labeling : Use O-labeled carbonyl groups to track acyl transfer pathways via MS fragmentation patterns .
- DFT calculations : Identify transition states (e.g., tetrahedral intermediates) and activation energies for ring-opening/functionalization steps .
Methodological Guidance
Q. What experimental designs are recommended for optimizing enantioselective synthesis?
- Answer :
- Chiral catalysts : Screen Ru-BINAP or Jacobsen catalysts for asymmetric induction during thiazepane ring formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states .
- DoE approaches : Use factorial designs to test temperature, catalyst loading, and solvent ratios; prioritize ee >90% .
Q. How should researchers validate the compound’s role in modulating oxidative stress pathways?
- Answer :
- ROS assays : Quantify intracellular ROS in HO-treated cells using DCFH-DA fluorescence; compare with N-acetylcysteine controls .
- Gene expression : Perform qPCR for Nrf2 and HO-1 to confirm pathway activation .
- Dose-response curves : Establish EC values across 0.1–100 μM ranges to assess potency .
Data Contradiction Analysis
Q. How to address conflicting solubility data between computational predictions and experimental results?
- Answer :
- Prediction tools : Cross-validate logP values using ChemAxon and ACD/Labs; discrepancies may arise from neglecting crystal packing effects .
- Experimental validation : Use shake-flask method with UV-Vis quantification in buffers (pH 1–7.4) to account for ionization .
- Co-solvency : Test DMSO/PBS mixtures to mimic biological assay conditions, resolving underpredicted solubility in pure aqueous media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
